1,N6-Ethenoadenosine

Vue d'ensemble

Description

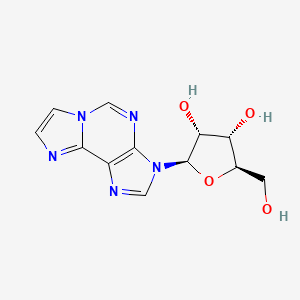

1,N6-Ethenoadenosine is a modified nucleoside analog that features an additional fused heterocyclic ring of the “etheno” type. This compound is derived from adenosine, a nucleoside that plays a crucial role in various biological processes. The modification involves the addition of an etheno group, which significantly alters its chemical and biological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,N6-Ethenoadenosine can be synthesized through the reaction of adenosine with α-halocarbonyl compounds. The process involves the formation of an additional five-membered ring of the imidazole type. This reaction typically requires the presence of bifunctional reagents such as chloroacetaldehyde .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 1,N6-Ethenoadenosine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under mild acidic conditions.

Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

Substitution: Nucleophilic reagents like ammonia or electrophilic reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethenoadenosine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler adenosine analogs .

Applications De Recherche Scientifique

Formation and Mutagenicity

1,N6-Ethenoadenosine is primarily formed through the reaction of adenine with reactive metabolites such as vinyl chloride and lipid peroxidation products. This compound can lead to mutagenic effects when incorporated into nucleic acids. Studies have demonstrated that 1,N6-εA can induce frameshift mutations during translesion synthesis (TLS), mediated by human DNA polymerase η. This process can result in genomic instability due to the preferential incorporation of deoxypurines opposite the damaged site .

Key Findings:

- Translesion Synthesis : The damaged ribonucleotide 1,N6-εA is recognized by DNA polymerases, which may incorporate incorrect nucleotides during replication, leading to mutations .

- Mutagenicity Indicators : Research indicates that exposure to vinyl chloride results in increased levels of 1,N6-εA in hepatic RNA, correlating with enhanced mutagenicity and tumor induction in murine models .

Cellular Responses and Repair Mechanisms

The presence of this compound within DNA can provoke cellular stress responses. Cells utilize various repair mechanisms to address such lesions, although the efficiency of these processes can vary significantly between bacterial and mammalian systems.

Repair Mechanisms:

- RNase H2 Activity : This enzyme recognizes 1,N6-εA but exhibits limited incision activity across from this lesion, allowing it to persist and potentially cause further mutations .

- Reverse Transcription : Human DNA polymerase η has been shown to function as a reverse transcriptase in the presence of 1,N6-εA, preferentially incorporating deoxynucleotides opposite the lesion .

Fluorescent Analog Applications

The synthesis of this compound triphosphate (ε-ATP) has opened new avenues for research. This fluorescent analog allows for real-time monitoring of ATP dynamics in cellular processes.

Applications:

- Fluorescence Studies : ε-ATP exhibits unique fluorescence properties that can be used to study nucleotide interactions and cellular ATP levels under various conditions .

- Biochemical Assays : The fluorescent nature of ε-ATP makes it a valuable tool for investigating metabolic pathways and enzyme activities, providing insights into cellular energy dynamics .

Case Study 1: Mutagenicity Assessment

In a study examining the mutagenic potential of this compound formed from vinyl chloride exposure, researchers found a significant increase in tumor incidence in mouse models. The study highlighted the correlation between 1,N6-εA levels in RNA and the induction of specific mutations associated with liver cancer .

Case Study 2: Cellular Repair Mechanisms

Research investigating the repair pathways activated by this compound revealed that while bacterial cells effectively excised this lesion, mammalian cells demonstrated a slower response, leading to higher mutation rates. This difference underscores the importance of understanding species-specific repair mechanisms when assessing the risks associated with environmental exposures .

Mécanisme D'action

The mechanism of action of 1,N6-Ethenoadenosine involves its incorporation into nucleic acids, where it can cause mutations by mispairing during DNA replication. This compound can also inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes. The molecular targets include DNA polymerases and various repair enzymes .

Comparaison Avec Des Composés Similaires

- 1,N4-Ethenocytidine

- 1,N2-Ethenoguanosine

- N2,3-Ethenoguanosine

Comparison: 1,N6-Ethenoadenosine is unique due to its specific modification at the N6 position of adenosine, which imparts distinct chemical and biological properties. Compared to other etheno derivatives, it exhibits different fluorescence characteristics and mutagenic potential, making it particularly useful in specific research applications .

Activité Biologique

1,N6-Ethenoadenosine (εA) is a significant DNA lesion that arises from the reaction of adenine with various electrophiles, particularly vinyl chloride and lipid peroxidation products. Its biological activity is critical in understanding mutagenesis, DNA repair mechanisms, and its implications in cancer and other diseases. This article synthesizes current research findings, including case studies and analytical data, to provide a comprehensive overview of εA's biological activity.

Formation and Properties of this compound

This compound is formed through the alkylation of adenine, leading to a modification that alters its base pairing properties. This modification can result in miscoding during DNA replication, primarily causing A→T transversions along with A→G and A→C mutations. The mutagenic potential of εA has been linked to hotspots for p53 mutations in various cancers, indicating its role in genomic instability .

Table 1: Formation Pathways of this compound

| Source | Mechanism | Reference |

|---|---|---|

| Vinyl Chloride | Direct alkylation of adenine | |

| Lipid Peroxidation Products | Reaction with reactive aldehydes | |

| Metabolic Activation | Epoxide formation |

Mutagenesis and Cancer

The mutagenic effects of εA are particularly concerning due to their association with cancer development. Studies have shown that cells exposed to εA exhibit increased mutation rates, which can lead to oncogenic transformations. For example, research indicated that εA lesions contribute significantly to mutations in genes associated with tumor suppressor functions, such as p53 .

Repair Mechanisms

Cells possess several mechanisms to repair DNA lesions like εA. The primary pathways include:

- Base Excision Repair (BER) : This pathway recognizes and removes damaged bases, including εA. It involves the action of glycosylases that specifically target modified nucleotides.

- Direct Reversal Repair (DRR) : Some enzymes can directly reverse the modifications caused by εA without excising the base.

Research has demonstrated that while BER is effective against εA, the efficiency can vary among different cell types, influencing overall genomic stability .

Case Studies

Several studies have explored the impact of εA on cellular processes:

- Impact on Translesion Synthesis : A study showed that human DNA polymerase η (hpol η) preferentially incorporates dATP opposite εA during translesion synthesis, which can lead to frameshift mutations. This process highlights the enzyme's dual role as both a DNA polymerase and a reverse transcriptase under conditions where εA is present .

- In Vivo Studies : Research involving animal models exposed to vinyl chloride demonstrated altered protein synthesis patterns due to RNA modifications by εA. These alterations were linked to changes in mRNA translation fidelity, resulting in the production of aberrant proteins .

Table 2: Summary of Case Studies on this compound

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPBXXZUPUBCAP-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959846 | |

| Record name | 3-Pentofuranosyl-3H-imidazo[2,1-i]purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39007-51-7 | |

| Record name | 1,N(6)-Ethenoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039007517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentofuranosyl-3H-imidazo[2,1-i]purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.